
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the morpholine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by continuously flowing the reactants through a microreactor . This method offers advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to enhance the reaction rates .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other biomedical applications .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate include other morpholine derivatives such as morpholine-4-carboxylate and 2-(hydroxymethyl)-5-methylmorpholine .
Uniqueness: What sets this compound apart from similar compounds is the presence of the tert-butyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
QGEFRGPCFOEDNF-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1COC(CN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


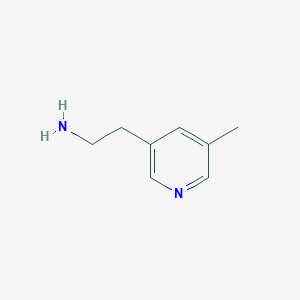
![(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B11817474.png)
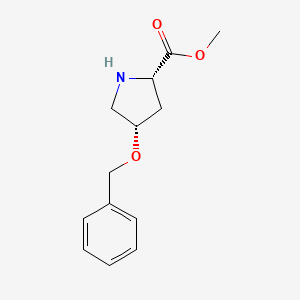
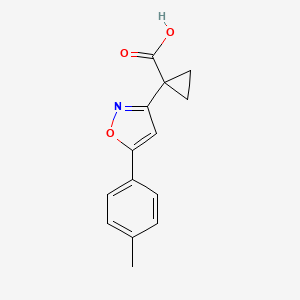
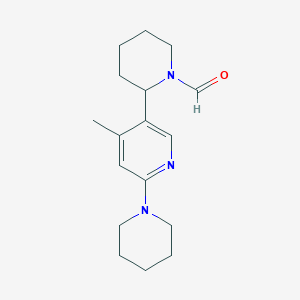




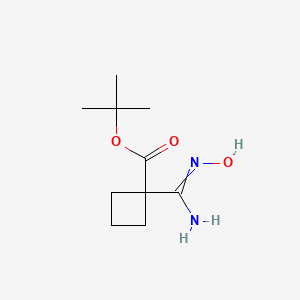
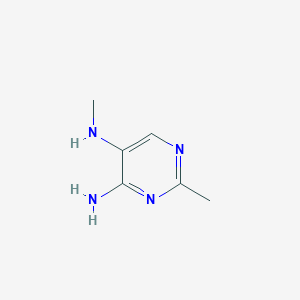
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)


